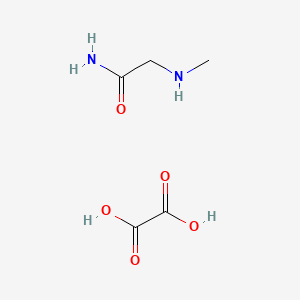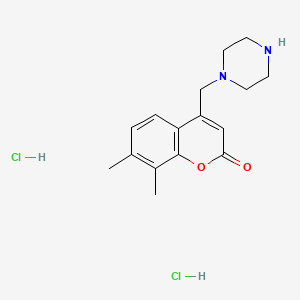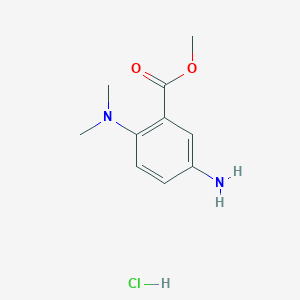![molecular formula C11H9N5O B7857071 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B7857071.png)
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline is a chemical compound characterized by its unique molecular structure, which includes a triazolo[4,3-b]pyridazine ring fused to an aniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline typically involves the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo4,3- a ... - MDPI.
Attachment of the Aniline Group: The aniline moiety is introduced through nucleophilic substitution reactions, where the aniline attacks the electrophilic center on the triazolo[4,3-b]pyridazine ring.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions: 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: Converting the aniline group to its corresponding nitro compound.
Reduction: Reducing nitro groups to amino groups.
Substitution Reactions: Replacing hydrogen atoms on the aniline ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employing reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution Reactions: Utilizing electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the aniline group.
Amino Compounds: Formed through the reduction of nitro groups.
Substituted Anilines: Produced by substitution reactions on the aniline ring.
科学的研究の応用
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid: Contains an acetic acid group instead of an aniline group.
Uniqueness: 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline is unique due to its aniline group, which imparts different chemical and biological properties compared to its similar counterparts. This makes it a valuable compound for various applications.
特性
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-8-2-1-3-9(6-8)17-11-5-4-10-14-13-7-16(10)15-11/h1-7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISGMEWMPZNHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate](/img/structure/B7857010.png)



![1-[4-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B7857021.png)

![1-[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione;hydrochloride](/img/structure/B7857039.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7857045.png)




![3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate](/img/structure/B7857066.png)

